Methyl 6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the benzothiophene core and introduce the various functional groups through a series of reactionsThe sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-({5-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- 2-({4-(3-ETHOXYPHENYL)-5-[(4-(3-ETHOXYPHENYL)-5-{[2-OXO-2-(2-TOLUIDINO)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroacetyl group, for example, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C21H17F3N2O4S2 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H17F3N2O4S2/c1-11-3-5-12(6-4-11)25-16(27)10-31-13-7-8-14-15(9-13)32-18(19(28)30-2)17(14)26-20(29)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,27)(H,26,29) |
InChI Key |
UDFLPANCBVPDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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